3-(4-Methoxyphenyl)-2-methylbenzoic acid
Overview
Description
3-(4-Methoxyphenyl)-2-methylbenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyphenol have been studied and are known to interact with various enzymes and receptors
Mode of Action
It’s worth noting that compounds with similar structures, such as 4-methoxyphenol, have been shown to interact with their targets through various mechanisms, including enzyme inhibition
Biochemical Pathways
Similar compounds such as 4-methoxyphenol have been studied and are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways
Pharmacokinetics
A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio
Result of Action
Similar compounds such as 4-methoxyphenol have been studied and are known to interact with various enzymes and receptors, potentially leading to various cellular effects
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can often influence the action of similar chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-methylbenzoic acid typically involves the reaction of 4-methoxybenzaldehyde with methylbenzoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride derivative of methylbenzoic acid reacts with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 3-(4-Hydroxyphenyl)-2-methylbenzoic acid.
Reduction: 3-(4-Methoxyphenyl)-2-methylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-methylbenzoic acid finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the methyl group on the benzoic acid moiety.
2-Methylbenzoic acid: Lacks the methoxy group on the phenyl ring.
4-Methoxyphenylacetic acid: Contains a different linkage between the phenyl ring and the carboxylic acid group.
Uniqueness
3-(4-Methoxyphenyl)-2-methylbenzoic acid is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-13(4-3-5-14(10)15(16)17)11-6-8-12(18-2)9-7-11/h3-9H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNKEJBRNFPAEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689167 | |
Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-08-2 | |
Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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